Centaurein
Overview
Description
Centaurein is a flavonoid compound found in various plant species, particularly within the Asteraceae family. It is known for its antioxidant properties and potential therapeutic benefits. This compound has been identified in plants such as Centaurea castriferrei and Bidens pilosa, where it contributes to the plants’ medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Centaurein can be extracted from plant sources using various solvents. For instance, water and methanol-water extracts (7:3 v/v) from the aerial parts of Centaurea castriferrei have been used to isolate this compound . The extraction process involves grinding the plant material, followed by solvent extraction, filtration, and concentration of the extract.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction process from plant sources remains a primary method. Advances in biotechnology and synthetic chemistry may offer alternative routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Centaurein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Centaurein has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Industry: Its antioxidant properties make it a candidate for use in food and cosmetic industries as a natural additive.
Mechanism of Action
Centaurein exerts its effects through various molecular pathways. It has been shown to enhance the expression of interferon-gamma by activating nuclear factor of activated T cells and nuclear factor-kappa B enhancers . This immunomodulatory effect suggests its potential in treating infections and modulating immune responses.
Comparison with Similar Compounds
Centaurein is similar to other flavonoids such as apigenin and luteolin, which also possess antioxidant and anti-inflammatory properties. this compound’s unique ability to stimulate interferon-gamma expression distinguishes it from these compounds . Other similar compounds include:
Apigenin: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and neuroprotective effects.
Centaureidin: An aglycone of this compound, also found in Bidens pilosa, with similar immunomodulatory properties.
This compound’s unique combination of antioxidant, anticancer, and immunomodulatory properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c1-32-11-5-4-9(6-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(22(33-2)17(15)28)36-24-20(31)19(30)16(27)14(8-25)37-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMCFLXPZMBJMV-NPVWYNPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189063 | |
Record name | Centaurein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35595-03-0 | |
Record name | Centaurein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035595030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centaurein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTAUREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y985P9U3S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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